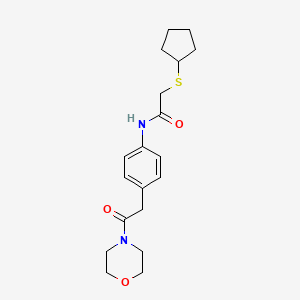

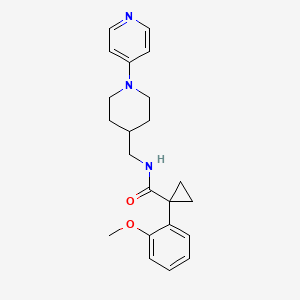

![molecular formula C14H12N4O3S B2466170 N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 2034618-70-5](/img/structure/B2466170.png)

N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound contains a benzo[c][1,2,5]thiadiazol-4-yl moiety, which is a type of heterocyclic compound. These types of compounds are often used in the development of various pharmaceuticals and materials due to their unique chemical properties .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. For similar compounds, reactions often involve the formation or breaking of bonds in the heterocyclic ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the benzo[c][1,2,5]thiadiazol-4-yl and pyridine moieties. These groups can contribute to the compound’s fluorescence properties, stability, and reactivity .科学的研究の応用

- N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide (referred to as K12) serves as an n-type organic semiconductor for OFETs .

- The BTZ motif has been exploited in the synthesis of fungicides like thiabendazole and anti-inflammatory drugs like Meloxicam .

- BTZ-containing compounds have been used as fluorescent sensors for lipid droplets, mitochondria, and plasma membranes .

- BTZ-containing MOFs have been investigated for various applications, including gas storage, separation, and catalysis .

Organic Field-Effect Transistors (OFETs)

Synthetic Fungicides and Pharmaceuticals

Fluorescent Sensors and Bioimaging Probes

Photocatalysis

Metal–Organic Frameworks (MOFs)

Visible-Light Organophotocatalysis

作用機序

Target of Action

The primary targets of this compound are bacterial cells . It is a type of aggregation-induced emission luminogen (AIEgen), which are promising candidates for bacterial imaging and detection .

Mode of Action

The compound interacts with its targets through a mechanism that involves the induction of fluorescence . Specifically, it is suggested that the triphenylamine moiety of the compound, rather than the positively charged pyridine group, first contacts the cell membrane . Once the compound is fully inserted into the cell membrane, the hydrophobic triphenylamine moiety is located in the hydrophobic core of the cell membrane, restricting the molecular rotation of the compound, thereby inducing fluorescence “turn-on” and “lighting up” the bacteria .

Biochemical Pathways

The compound affects the pathways related to bacterial cell membrane integrity . The insertion of the compound into the cell membrane and the subsequent fluorescence “turn-on” can disrupt the normal function of the cell membrane, leading to bacterial death .

Pharmacokinetics

Given its mode of action, it is likely that its bioavailability is influenced by its ability to interact with bacterial cell membranes and induce fluorescence .

Result of Action

The result of the compound’s action is the death of bacterial cells . By disrupting the integrity of the bacterial cell membrane, the compound causes the bacteria to die .

Action Environment

The action of the compound can be influenced by environmental factors such as light exposure . As a type of AIEgen, the compound’s ability to induce fluorescence and kill bacteria is dependent on light, making it a potential candidate for photodynamic therapy .

将来の方向性

特性

IUPAC Name |

N-(2,1,3-benzothiadiazol-4-yl)-4-methoxy-1-methyl-6-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O3S/c1-18-7-8(11(21-2)6-12(18)19)14(20)15-9-4-3-5-10-13(9)17-22-16-10/h3-7H,1-2H3,(H,15,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKIIPGRRVGYDOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=CC1=O)OC)C(=O)NC2=CC=CC3=NSN=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

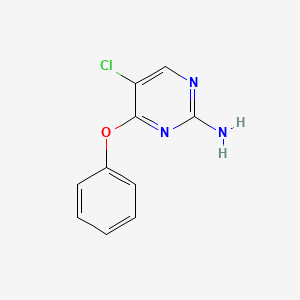

![4-[Cyclopropyl(pyrimidin-4-yl)amino]-N-(4-fluorophenyl)piperidine-1-carboxamide](/img/structure/B2466091.png)

![N-(1-cyanocyclohexyl)-2-[(7-methyl-4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2466100.png)

![2-((3-(4-ethoxyphenyl)-6-methyl-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(3-ethylphenyl)acetamide](/img/structure/B2466102.png)

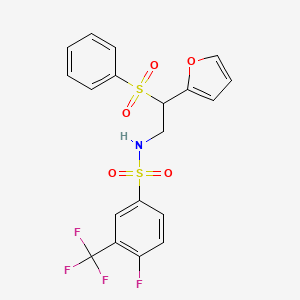

![1-({4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1-methyl-1H-pyrazol-3-yl}sulfonyl)-4-(2-fluorophenyl)piperazine](/img/structure/B2466107.png)

![4H-1-Benzopyran-4-one, 6-fluoro-3-(3-fluorophenyl)-2-[(1R)-1-(phenylmethoxy)ethyl]-](/img/structure/B2466108.png)

![N-(1-cyanocyclohexyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]-N-methylacetamide](/img/structure/B2466110.png)